
1,3-dihydroxyacetone
Overview
Description
1,3-Dihydroxyacetone (DHA) is a three-carbon ketose (C₃H₆O₃) with a simple structure, high water solubility, and reactive carbonyl and hydroxyl groups . It is a high-value product derived from glycerol, a by-product of biodiesel production, through microbial fermentation or chemical catalysis . DHA is widely used in pharmaceuticals (e.g., intermediates for antiviral drugs), cosmetics (e.g., self-tanning agents), and food additives due to its non-toxicity and biocompatibility . Environmentally friendly production methods, such as enzymatic oxidation by Gluconobacter oxydans or optimized catalytic processes, have replaced traditional chemical synthesis, achieving yields up to 34.6% with reduced pollution .
Preparation Methods
Dihydroxyacetone can be prepared through various synthetic routes. One common method is the mild oxidation of glycerol using hydrogen peroxide and a ferrous salt as a catalyst . Another method involves the use of cationic palladium-based catalysts with oxygen, air, or benzoquinone acting as co-oxidants . Industrial production of dihydroxyacetone primarily relies on microbial fermentation of glycerol using Gluconobacter oxydans . This biotechnological route is preferred due to its efficiency and sustainability.
Chemical Reactions Analysis
Dihydroxyacetone undergoes several types of chemical reactions, including oxidation, reduction, and condensation. In the presence of amino acids, dihydroxyacetone participates in the Maillard reaction, leading to the formation of melanoidins, which are responsible for the browning effect on the skin . It can also undergo dimerization and isomerization reactions in aqueous solutions at room temperature . Common reagents used in these reactions include hydrogen peroxide, ferrous salts, and cationic palladium-based catalysts . Major products formed from these reactions include glyceraldehyde and various polymers .
Scientific Research Applications
Cosmetic Applications
Self-Tanning Agent
DHA is predominantly recognized for its role as a self-tanning agent in cosmetic formulations. It reacts with amino acids in the skin's surface to produce a browning effect, mimicking a natural tan. This reaction is known as the Maillard reaction and is favored for its non-toxic nature compared to traditional tanning methods that involve UV exposure . The global market for self-tanning products is projected to reach approximately USD 250 million by 2030, driven by increasing consumer awareness of skin health and safety .
Safety and Regulatory Status
The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated DHA's safety when used in cosmetic products. Studies indicate that it is safe for use as a hair coloring agent in leave-on applications, provided it adheres to specified concentrations .
Pharmaceutical Applications
Therapeutic Potential
DHA has been investigated for its pharmacological properties, particularly in treating metabolic disorders. Research indicates potential benefits for patients with glycogen storage diseases and conditions like psoriasis and vitiligo, where it may help alleviate symptoms related to skin depigmentation . Additionally, DHA has shown antifungal properties against dermatomycosis .
Neuroprotective Effects
Recent studies have explored DHA's neuroprotective capabilities. In a high-throughput screening of pharmacologically active compounds, DHA demonstrated significant neuroprotective effects under ischemic conditions, suggesting its potential role in treating neurodegenerative diseases . This property is particularly relevant given the increasing incidence of conditions such as stroke and Alzheimer's disease.
Chemical Feedstock Applications
Production from Glycerol
DHA primarily serves as a bio-based synthon derived from glycerol, a by-product of biodiesel production. Various methods have been developed for the efficient conversion of glycerol into DHA through microbial fermentation and chemical oxidation processes . This not only valorizes waste but also contributes to sustainable chemical production practices.
Building Block for Polymers
DHA's reactivity allows it to be utilized as a building block for bio-based polymers. Its unique structure enables the synthesis of biodegradable materials with applications in packaging and medical devices . The exploration of DHA in polymer chemistry highlights its potential to address sustainability challenges within the industry.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of dihydroxyacetone involves its interaction with amino acids in the skin’s stratum corneum, leading to the formation of melanoidins through the Maillard reaction . This reaction results in the browning of the skin, which is similar to the natural tanning process caused by exposure to ultraviolet rays . Additionally, dihydroxyacetone is readily phosphorylated to dihydroxyacetone phosphate by triokinase in erythrocytes, playing a role in glycolysis .
Comparison with Similar Compounds
Dihydroxyacetone Phosphate (DHAP)
- Structure and Properties : DHAP (C₃H₇O₆P) is the phosphorylated derivative of DHA, with a molecular weight of 170.057 g/mol. It is unstable in aqueous solutions and plays a central role in glycolysis and gluconeogenesis .
- Production: Synthesized enzymatically as a glycolysis intermediate.
- Applications : Serves as a precursor for methylglyoxal (a cytotoxic compound) and 1,3-propanediol (1,3-PDO) in engineered microorganisms .
- Key Difference : DHA is metabolically inert compared to DHAP, which participates in energy production and biosynthesis .
Methylglyoxal
- Structure and Properties : A reactive α-ketoaldehyde (C₃H₄O₂) derived from DHAP via methylglyoxal synthase. It is toxic and implicated in cellular stress .
- Production : Generated enzymatically from DHAP in organisms like Pseudomonas saccharophila and Escherichia coli .
- Applications: Limited industrial use due to toxicity; primarily studied for its role in diabetes and aging.
- Key Difference: DHA is non-toxic and commercially valuable, whereas methylglyoxal is a harmful byproduct requiring detoxification .
Glycerol
- Structure and Properties : A three-carbon alcohol (C₃H₈O₃) and primary substrate for DHA production.
- Production: Abundantly sourced from biodiesel waste. Converted to DHA via glycerol dehydrogenase (DhaD) in Gluconobacter oxydans .
- Applications : Used in food, pharmaceuticals, and cosmetics. Competes with DHA in biorefinery processes.
- Key Difference : Glycerol is a feedstock, while DHA is a specialty chemical with higher market value .
1,3-Propanediol (1,3-PDO)
- Structure and Properties : A diol (C₃H₈O₂) produced from glycerol via anaerobic fermentation.
- Production: Synthesized by Clostridium species or engineered cyanobacteria (e.g., Synechococcus elongatus), with yields up to 0.29 g/L .
- Applications : Used in polymers (e.g., polytrimethylene terephthalate) and antifreeze agents.
- Key Difference : 1,3-PDO requires reductive metabolic pathways, whereas DHA is produced via oxidative pathways .
Glyceraldehyde 3-Phosphate
- Structure and Properties : A triose phosphate (C₃H₇O₆P) isomer of DHAP, involved in glycolysis.
- Production : Generated from fructose 1,6-bisphosphate cleavage.
- Key Difference : Unlike DHA, glyceraldehyde 3-phosphate is rapidly metabolized into pyruvate or glycerol for energy homeostasis .
Comparative Data Table
Compound | Molecular Formula | Production Method | Key Applications | Industrial Relevance vs. DHA |
---|---|---|---|---|
1,3-Dihydroxyacetone | C₃H₆O₃ | Microbial fermentation, catalysis | Cosmetics, pharmaceuticals, food | High (specialty chemical) |
Dihydroxyacetone phosphate | C₃H₇O₆P | Metabolic intermediate | Glycolysis, methylglyoxal precursor | Low (research focus) |
Methylglyoxal | C₃H₄O₂ | Enzymatic conversion of DHAP | Limited (toxic) | None (byproduct) |
Glycerol | C₃H₈O₃ | Biodiesel by-product | Food, pharmaceuticals, cosmetics | Moderate (feedstock) |
1,3-Propanediol | C₃H₈O₂ | Anaerobic fermentation | Polymers, antifreeze | High (bulk chemical) |
Biological Activity
1,3-Dihydroxyacetone (DHA) is a simple carbohydrate with the chemical formula . It is primarily known for its application as a self-tanning agent in cosmetic formulations. However, its biological activity extends beyond this use, playing significant roles in metabolic pathways and exhibiting various pharmacological properties.
Glycolysis and Metabolism
DHA is a key intermediate in the glycolytic pathway, where it exists as dihydroxyacetone phosphate (DHAP). In glycolysis, glucose is converted into DHAP and glyceraldehyde phosphate (GADP) through the action of aldolase on fructose-1,6-bisphosphate. DHAP can interconvert with GADP via triosephosphate isomerase, which regulates the flow of metabolites through glycolysis. This interconversion highlights DHA's importance in energy metabolism and lipid synthesis when present in excess .
DHA can undergo various chemical transformations, including isomerization to glyceraldehyde. This property is utilized in studies of carbohydrate chemistry, particularly the Lobry de Bruyn—Alberda van Ekenstein transformation, which describes the interconversion between aldoses and ketoses. The ability of DHA to participate in these reactions underlines its significance as a bio-based synthon in organic synthesis .
Neuroprotective Effects
Research indicates that DHA may have neuroprotective properties. A study highlighted that compounds related to DHA exhibited significant effects on reducing neuronal damage in models of ischemic stroke. These findings suggest that DHA could play a role in therapeutic strategies for neurodegenerative diseases by modulating glucocorticoid levels through inhibition of 11-β-hydroxysteroid dehydrogenase-1 (11β-HSD1) .
Skin Absorption and Safety Profile
DHA's dermal absorption has been quantitatively assessed, revealing a mean absorption rate that increases over time. In vitro studies showed that the absorption rate through human skin reached approximately 0.603 μg/cm²/hour after 24 hours. This data supports the safety profile of DHA when used in cosmetic formulations, although further studies are needed to evaluate long-term effects .
Case Study: Sunless Tanning Products
A comprehensive analysis of sunless tanning products containing DHA revealed that the browning effect is primarily due to the formation of melanoidins through Maillard reaction pathways. The reaction between DHA and amino acids leads to complex chemical changes resulting in skin pigmentation without UV exposure. This mechanism has been extensively studied to optimize formulations for safety and efficacy .
Table: Summary of Biological Activities of DHA
Biological Activity | Description |
---|---|
Metabolic Role | Intermediate in glycolysis; converts to DHAP and GADP. |
Neuroprotection | Exhibits potential neuroprotective effects by modulating glucocorticoid levels. |
Skin Absorption | Absorption rate increases over time; mean rate at 24 hours is 0.603 μg/cm²/hour. |
Self-Tanning Agent | Forms melanoidins through reactions with skin proteins; provides pigmentation without UV exposure. |
Q & A
Basic Research Questions
Q. What are the primary physicochemical properties of DHA, and which analytical techniques are most effective for its characterization?
DHA (C₃H₆O₃, MW 90.08) is a ketose sugar with high solubility in water and polar solvents. Key analytical methods include:
- Mass spectrometry (MS) : For molecular weight confirmation and fragmentation patterns .
- NMR spectroscopy : To resolve structural isomers and study tautomeric equilibria .
- Chromatography (HPLC/GC) : For purity assessment and quantification in complex mixtures .
- X-ray diffraction (XRD) : To analyze crystalline forms, particularly in dimeric configurations (e.g., CAS 62147-49-3) .
Q. What catalytic systems are used for glycerol oxidation to DHA, and how do reaction conditions influence selectivity?
Heterogeneous catalysts like Pd-Ag alloys or Pt-Bi composites are commonly employed. Key parameters include:
- pH : Alkaline conditions (pH 8–10) enhance glycerol adsorption on catalyst surfaces .
- Temperature : Optimal ranges (40–60°C) balance reaction kinetics and catalyst stability .
- Oxygen partial pressure : Higher O₂ pressure promotes oxidative dehydrogenation but risks over-oxidation to glyceric acid .
Q. How is DHA quantified in biological or environmental samples?
- Enzymatic assays : Couple DHA with glycerol dehydrogenase (GDH) and NAD⁺/NADH monitoring .
- Colorimetric methods : Utilize periodate oxidation to formaldehyde, followed by chromogenic reagents like Nash reagent .
Advanced Research Questions
Q. How can metabolic engineering improve DHA production in microbial systems?
Strategies include:
- Enzyme immobilization : GDH immobilized on magnetic nanoparticles enhances reusability and stability (e.g., 278–287% activity retention) .
- Strain optimization : UV mutagenesis of Gluconobacter oxydans coupled with dissolved oxygen (DO)-stat fed-batch fermentation increases yield to 120 g/L .
- Pathway regulation : Overexpression of dihydroxyacetone kinase (DHAK) to bypass competing pathways (e.g., 1,3-propanediol synthesis) .
Q. What mechanistic insights explain contradictions in catalytic selectivity for DHA synthesis?
Conflicting data on catalyst performance (e.g., Pd vs. Pt) arise from:
- Active site geometry : Pd-Ag alloys favor terminal hydroxyl group oxidation in glycerol due to Ag’s electron-donating effects .
- Surface intermediates : In situ FTIR reveals adsorbed glyceraldehyde as a key intermediate; competing C-C cleavage pathways reduce DHA selectivity .
- Support effects : Acidic supports (e.g., SiO₂) stabilize enediol intermediates, while basic supports promote over-oxidation .
Q. How do multi-omics approaches identify DHA-related metabolic markers in disease models?
In murine metabolic studies:
- Metabolomics : DHA levels correlate with pyruvate and acetone in serum, indicating disrupted glycolysis .
- Microbiome analysis : Dorea and Oscillospira abundance inversely correlates with DHA accumulation, suggesting gut microbiota modulation of host metabolism .
- Machine learning : Random forest models prioritize DHA as a biomarker with >90% accuracy in metabolic syndrome prediction .
Q. What kinetic and thermodynamic challenges arise in DHA crystallization during downstream processing?
- Metastable zone width (MZW) : Narrow MZW requires precise cooling rates (0.5–1°C/min) to avoid amorphous precipitates .
- Solvent selection : Ethanol-water mixtures (3:1 v/v) achieve 85% yield via drowning-out crystallization, but impurities (e.g., glyceric acid) induce nucleation inhibition .
Q. Methodological Guidance
Q. How to design experiments resolving discrepancies in DHA stability under varying pH?
- Accelerated degradation studies : Incubate DHA at pH 2–12 (25–60°C) and monitor degradation via HPLC.
- Mechanistic probes : Use isotopically labeled DHA (¹³C) to track tautomerization (keto-enol equilibrium) via NMR .
Q. What statistical tools optimize DHA production in bioreactors?
Properties
IUPAC Name |
1,3-dihydroxypropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKJFZQQPQGTFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26776-70-5 | |
Record name | Dihydroxyacetone dimer | |
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DSSTOX Substance ID |
DTXSID0025072 | |
Record name | 1,3-Dihydroxy-2-propanone | |
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Molecular Weight |
90.08 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless hygroscopic solid; [Hawley], Solid | |
Record name | 2-Propanone, 1,3-dihydroxy- | |
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Record name | Dihydroxyacetone | |
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Solubility |
In water, 9.3X10+5 mg/L at 25 dege C, Soluble in ethanol, ethyl ether, acetone; insoluble in ligroin, Slowly soluble in 1 part water, 15 parts alcohol | |
Record name | DIHYDROXYACETONE | |
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Vapor Pressure |
0.02 [mmHg], 4.35X10-5 mm Hg at 25 °C | |
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Mechanism of Action |
...The toxicity of dihydroxyacetone appears to be due to its intracellular conversion to an aldehyde compound, presumably methylglyoxal, since the glyoxalase mutant becomes sensitive to dihydroxyacetone. Based on information that gldA is preceded in an operon by the ptsA homolog and talC gene encoding fructose 6-phosphate aldolase, this study proposes that the primary role of gldA is to remove toxic dihydroxyacetone by converting it into glycerol. | |
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Color/Form |
Crystalline powder, Colorless, crystalline solid | |
CAS No. |
96-26-4 | |
Record name | Dihydroxyacetone | |
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Record name | Dihydroxyacetone | |
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Record name | 2-Propanone, 1,3-dihydroxy- | |
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Record name | 1,3-dihydroxyacetone | |
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Record name | DIHYDROXYACETONE | |
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Record name | DIHYDROXYACETONE | |
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Record name | Dihydroxyacetone | |
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Melting Point |
90 °C | |
Record name | Dihydroxyacetone | |
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Record name | Dihydroxyacetone | |
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Retrosynthesis Analysis
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